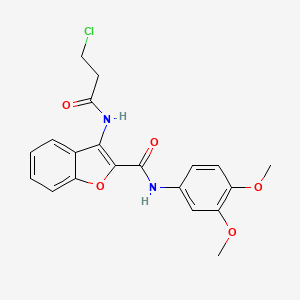
3-(3-chloropropanamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of benzofuran carboxamide derivatives, including compounds similar to the target molecule, involves the formation of benzofuran rings followed by functionalization at specific positions. These processes typically use starting materials such as glycinamido and β-alanamido derivatives, characterized using techniques like NMR, IR, Mass, and X-ray crystallography to confirm the structure of the synthesized compounds (Lavanya, Sribalan, & Padmini, 2017).
Molecular Structure Analysis
The molecular structure of benzofuran derivatives, including chloropropanamido and dimethoxyphenyl benzofuran carboxamides, is often elucidated using X-ray crystallography. This technique reveals the compound's crystalline form, showing intermolecular interactions like hydrogen bonding which influences the molecule's stability and reactivity. Structural studies provide insight into the compound's conformation and the spatial arrangement of its functional groups (Kranjc et al., 2012).
Chemical Reactions and Properties
Benzofuran derivatives undergo various chemical reactions, including reductive cyclization, which is crucial for synthesizing specific carboxamide structures. The choice of reductive agent, solvent, and other reaction conditions are tailored to achieve the desired product with high purity and yield. These reactions are essential for introducing or modifying functional groups at strategic positions on the benzofuran ring (Bhaskar et al., 2019).
Physical Properties Analysis
The physical properties of benzofuran carboxamides, such as solubility, melting point, and crystallinity, are determined by their molecular structure. These properties are crucial for understanding the compound's behavior in different environments and for its application in various industries. X-ray crystallography plays a vital role in elucidating these aspects by revealing the molecular and crystal lattice structure, which directly influences the compound's physical characteristics.
Chemical Properties Analysis
The chemical properties of "3-(3-chloropropanamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide" and related compounds, including reactivity, stability, and functional group behavior, are significantly influenced by their molecular structure. Studies focusing on the synthesis and characterization of benzofuran derivatives provide valuable insights into these properties, informing their potential utility in various applications excluding drug-related uses. Techniques like NMR, IR spectroscopy, and mass spectrometry are instrumental in these investigations, offering detailed information about the compound's chemical environment and interactions.
- Synthesis and evaluation of benzofuran derivatives by (Lavanya, Sribalan, & Padmini, 2017)
- Synthesis and crystal structures of related compounds by (Kranjc et al., 2012)
- Reductive cyclization techniques in the synthesis of benzofuran carboxamides by (Bhaskar et al., 2019).
Scientific Research Applications
Synthesis and Evaluation of Benzofuran Derivatives
A study by Lavanya, Sribalan, and Padmini (2017) explored the synthesis of a series of new 3-(glycinamido)-benzofuran-2-carboxamide and 3-(β-alanamido)-benzofuran-2-carboxamide derivatives for the development of new bioactive chemical entities. These compounds were evaluated for their in vitro antimicrobial, anti-inflammatory, and DPPH radical scavenging activities. The synthesized compounds were characterized using NMR, IR, Mass, and X-ray crystallographic techniques, highlighting their potential in creating new treatments and solutions in healthcare and pharmaceuticals (Lavanya, Sribalan, & Padmini, 2017).
Novel Benzofuran Compounds as Anti-Inflammatory and Analgesic Agents
Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel benzofuran compounds derived from visnaginone and khellinone, which exhibited significant anti-inflammatory and analgesic activities. These compounds were screened as cyclooxygenase-1/2 (COX-1/COX-2) inhibitors and demonstrated high inhibitory activity on COX-2 selectivity, comparable to the standard drug sodium diclofenac. This research presents a promising avenue for developing new therapeutics targeting pain and inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Screening of Benzofuran Derivatives
Idrees, Bodkhe, Siddiqui, and Kola (2020) synthesized a series of 5-(benzofuran-2-yl)-N-(3-chloro-4-(2-(p-tolyloxy) substituted quinolin-3-yl)-2-oxoazetidin-1-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives. These compounds were subjected to in vitro antibacterial activity screening against pathogenic bacteria such as S. aureus and E. coli, demonstrating the potential of benzofuran derivatives in combating microbial infections (Idrees, Bodkhe, Siddiqui, & Kola, 2020).
properties
IUPAC Name |
3-(3-chloropropanoylamino)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O5/c1-26-15-8-7-12(11-16(15)27-2)22-20(25)19-18(23-17(24)9-10-21)13-5-3-4-6-14(13)28-19/h3-8,11H,9-10H2,1-2H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJTXOAOXVROIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CCCl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

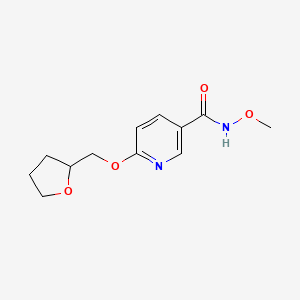
![2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2483590.png)
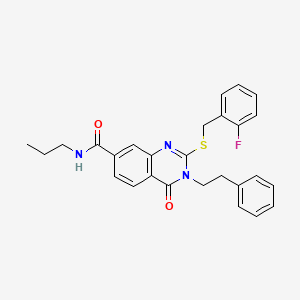
![4'-methoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2483593.png)
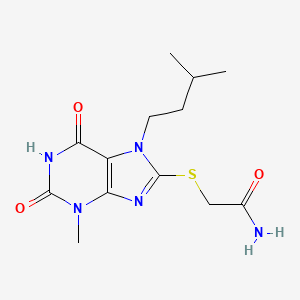
![Ethyl 5-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2483599.png)
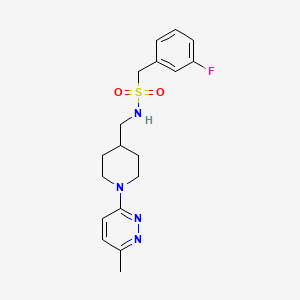
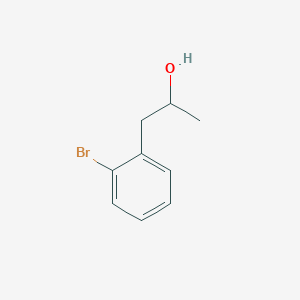
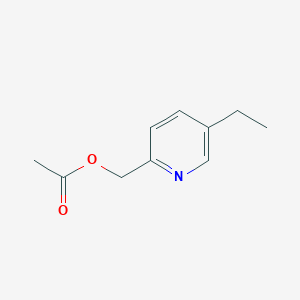
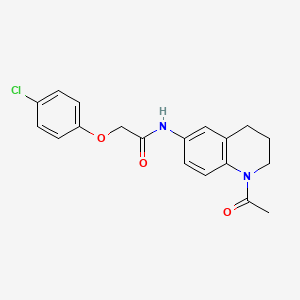
![methyl 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)propanoate](/img/structure/B2483607.png)
![2-((4-bromobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2483608.png)
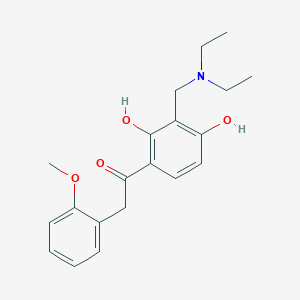
![N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2483611.png)